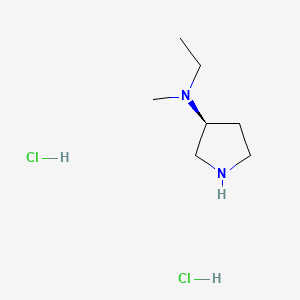![molecular formula C8H9N3O2 B15362314 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15362314.png)
6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic organic compound characterized by its pyrimidinedione structure with two methyl groups at the 6th and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a suitable pyrrole derivative with a diketone in the presence of a catalyst, followed by cyclization and subsequent methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of solvent, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activities, including anti-inflammatory and anticancer properties. Research is ongoing to explore its mechanisms of action and potential therapeutic applications.
Medicine: Due to its biological activities, this compound is being investigated for its use in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mecanismo De Acción
The mechanism by which 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate its mechanisms of action.
Comparación Con Compuestos Similares
Pyrrolopyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrimidinediones: Other pyrimidinediones with different substituents may exhibit similar biological activities but with varying potencies and specificities.
Uniqueness: 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
6,7-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2/c1-3-4(2)9-6-5(3)10-8(13)11-7(6)12/h9H,1-2H3,(H2,10,11,12,13) |
Clave InChI |
SGGRCDWTISYPFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1NC(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)




![3-(5-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B15362270.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-thioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B15362275.png)
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B15362286.png)



![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15362318.png)
